2-Bromo-5-trimethylsilylpyridine
Description
Significance of Halogenated and Silylated Pyridines in Organic Synthesis
Halogenated pyridines are foundational pillars in the field of organic synthesis. The presence of a carbon-halogen bond on the pyridine (B92270) ring provides a reactive handle for a multitude of subsequent chemical transformations. chemrxiv.org These compounds are indispensable in the development of new pharmaceuticals and agrochemicals, allowing chemists to diversify molecular structures and study structure-activity relationships. chemrxiv.orgnih.gov The process of installing a halogen onto a pyridine ring is a key method for the late-stage functionalization of complex molecules and serves as a strategic point of disconnection in the planning of a synthesis. chemrxiv.orgresearchgate.net However, the inherent electron-deficient nature of the pyridine ring can make the regioselective introduction of halogens challenging, often requiring harsh conditions for electrophilic substitution reactions. nih.govchemrxiv.org
In a similar vein, silylated pyridines have emerged as highly valuable synthetic intermediates. The carbon-silicon bond is a versatile functional group, particularly useful in various cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org The silyl (B83357) group is stable yet can be activated for transformation into other functional groups, making it a powerful tool in a synthetic chemist's arsenal. researchgate.net Consequently, the development of mild and selective methods for the C-H silylation of pyridines continues to be an area of active research, driven by the prevalence of the pyridine scaffold in biologically active compounds. nih.govresearchgate.netresearchgate.netresearchgate.net
Overview of Strategic Importance of 2-Bromo-5-trimethylsilylpyridine as a Bifunctional Building Block
This compound is a compound of significant strategic value, primarily due to its bifunctional nature. It incorporates both a bromine atom and a trimethylsilyl (B98337) group within the same pyridine framework. aobchem.commatrix-fine-chemicals.com This arrangement facilitates orthogonal chemistry, meaning each functional group can be reacted independently without affecting the other. The 2-bromo substituent is a classic handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the introduction of diverse molecular fragments.
Concurrently, the trimethylsilyl group at the 5-position acts as another versatile reaction site. It can be replaced by various electrophiles through ipso-substitution or participate in other types of cross-coupling reactions like the Hiyama coupling. This dual reactivity makes this compound a potent building block for constructing highly substituted and complex pyridine derivatives, which are highly sought after in the fields of medicinal chemistry and materials science.
Historical Context of Pyridine Derivatization and Organometallic Chemistry
The journey of pyridine chemistry began with its isolation from coal tar. A landmark in the synthesis of its derivatives was the Hantzsch pyridine synthesis, reported in 1881. wikipedia.org The correct chemical structure of pyridine, a benzene (B151609) ring with one CH group replaced by a nitrogen atom, was established in the 1870s through the work of pioneers like Wilhelm Körner, James Dewar, and William Ramsay. wikipedia.org
A paradigm shift in the functionalization of pyridines occurred with the rise of organometallic chemistry. rsc.orgresearchgate.net Seminal developments in the 20th century, especially metal-catalyzed cross-coupling reactions, provided highly selective and efficient methods for bond formation. uga-editions.com The ability to selectively metallate the pyridine ring and then react the intermediate with an electrophile provided rational access to a plethora of new derivatives. rsc.org The use of organometallic reagents, including Grignard and organolithium reagents, alongside catalysts based on palladium, copper, and other transition metals, is now central to the synthesis of complex pyridines. google.commdpi.com The strategic introduction of halogen and silyl groups has been fundamental to enabling these powerful transformations.
Scope of Research Directions for this compound
The distinct chemical handles on this compound make it a focal point for current and future research. A major application lies in the synthesis of complex, multi-substituted pyridines for drug discovery programs. The ability to selectively functionalize the C2 and C5 positions allows for the systematic construction of compound libraries to explore structure-activity relationships.
Another key research avenue involves creating novel catalytic methods that exploit the compound's dual functionality. This includes the design of sequential, one-pot reactions that modify both reactive sites, thereby increasing synthetic efficiency. Furthermore, researchers are exploring how the electronic properties of the trimethylsilyl group can influence reactivity at other positions on the pyridine ring. The use of this compound as a core structure in the development of new materials, such as ligands for catalysis or components for organic light-emitting diodes (OLEDs), also represents a promising area of investigation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 325958-97-2 aobchem.commatrix-fine-chemicals.com |
| Molecular Formula | C₈H₁₂BrNSi aobchem.commatrix-fine-chemicals.com |
| Molecular Weight | 230.18 g/mol matrix-fine-chemicals.com |
| IUPAC Name | 2-bromo-5-(trimethylsilyl)pyridine matrix-fine-chemicals.com |
| SMILES | CSi(C)c1ccc(Br)nc1 matrix-fine-chemicals.com |
| InChIKey | RTWLWJUSMCRNHS-UHFFFAOYSA-N matrix-fine-chemicals.com |
Table 2: Related Pyridine Compounds and their Synthetic Relevance
| Compound Name | CAS Number | Key Feature/Application |
| 2-Bromopyridine | 109-04-6 | A fundamental precursor for synthesizing 2-substituted pyridines. orgsyn.org |
| 2,5-Dibromopyridine (B19318) | 624-28-2 | A difunctional building block used for sequential functionalization. google.com |
| 2-Bromo-5-methylpyridine | 3510-66-5 | A building block used to introduce a methyl group at the 5-position. sigmaaldrich.com |
| 5-Bromo-2-methylpyridin-3-amine | 126325-47-1 | A substrate for Suzuki cross-coupling reactions to build complex scaffolds. mdpi.com |
| 2-Bromo-5-fluoropyridine | 41404-58-4 | A key starting material for the synthesis of fluorinated pyridine derivatives. bldpharm.com |
| 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 | A reagent for incorporating the important trifluoromethyl group. spectrabase.com |
Synthetic Methodologies for this compound
The targeted synthesis of this compound, a valuable intermediate in organic synthesis, is predominantly achieved through two main strategic pathways: regioselective lithiation followed by silylation, and methods involving Grignard reagents. These approaches offer distinct advantages and are subject to specific reaction parameters that govern their efficiency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)7-4-5-8(9)10-6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLWJUSMCRNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Chemistry of 2 Bromo 5 Trimethylsilylpyridine
Metal-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-trimethylsilylpyridine
Metal-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon bonds. This compound is an adept substrate for several such reactions, leveraging the reactivity of its carbon-bromine bond.
The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organosilicon compound and an organic halide. wikipedia.org While this compound typically acts as the electrophilic partner due to its bromo group, the trimethylsilyl (B98337) group provides the potential for it to act as the nucleophilic partner in Hiyama-type reactions, particularly after modification. However, research has more commonly focused on the coupling of related silylpyridines, such as 2-trimethylsilylpyridine, with aryl halides. researchgate.net These studies provide significant insight into the potential reactivity of the 5-trimethylsilyl isomer. The reaction generally requires activation of the organosilicon reagent with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgorganic-chemistry.org
A general method for the Hiyama coupling between 2-trimethylsilylpyridine and various aryl halides has been successfully developed. researchgate.net This methodology is crucial for creating bis-heteroaryl systems, which are important structural motifs in drug-like molecules. researchgate.net The reaction conditions typically involve a palladium catalyst, a fluoride activator, and heat. researchgate.net For instance, the coupling of chloro-substituted pyridyltrimethylsilanes with 1-fluoro-4-iodobenzene (B1293370) has been achieved using a PdCl2(PPh3)2 catalyst in the presence of copper iodide and TBAF, yielding the desired biaryl product in high yield. nih.gov Although this example uses a chloropyridyltrimethylsilane, the principles are directly applicable to the bromo-analogue. The reaction's success with a range of aryl halides, including those with both electron-donating and electron-withdrawing groups, highlights its synthetic utility. researchgate.net
Table 1: Examples of Hiyama Coupling with Silylpyridines and Aryl Halides
| Silylpyridine | Aryl Halide | Catalyst | Activator | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Trimethylsilylpyridine | Various Aryl Halides | Pd(dba)2 / CataCXium A | TBAF | 2-Arylpyridines | Moderate to Good | researchgate.net |
| Chloro-substituted pyridyltrimethylsilane | 1-Fluoro-4-iodobenzene | PdCl2(PPh3)2 / CuI | TBAF | Chloro-substituted 2-(4-fluorophenyl)pyridine | 95 | nih.gov |
This table presents data for related silylpyridines to illustrate the reaction's scope.
The choice of ligand and palladium source is critical for optimizing the Hiyama coupling reaction. wikipedia.org For the coupling of 2-trimethylsilylpyridine with aryl halides, CataCXium A was identified as the optimal ligand. researchgate.net The optimization process often involves screening various palladium catalysts and ligands. For example, in the Hiyama coupling of pyrimidin-2-yl tosylates, a related heteroaromatic system, PdCl2 was found to be a superior catalyst to Pd(OAc)2, and PCy3 (tricyclohexylphosphine) was the most effective ligand compared to others like PPh3, dppe, and dppp. researchgate.net The presence of additives, such as copper(I) salts, can also be crucial for activating the organosilane and promoting the reaction. nih.govresearchgate.net In some systems, phosphine-free palladium catalysts have also proven effective. nih.gov The development of highly active catalysts, including N-heterocyclic carbene (NHC)-palladium complexes, has expanded the scope and efficiency of Hiyama couplings, allowing reactions to proceed under milder conditions or with lower catalyst loadings. nih.govmdpi.comcore.ac.uk
Table 2: Effect of Ligands and Catalysts on Hiyama Coupling Yield
| Catalyst System | Ligand | Substrates | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dba)2 | CataCXium A | 2-Trimethylsilylpyridine + Aryl Halides | Optimized | researchgate.net |
| PdCl2 / CuCl | PCy3 | Pyrimidin-2-yl tosylate + Phenyltrimethoxysilane | 80 | researchgate.net |
| PdCl2 / CuCl | PPh3 | Pyrimidin-2-yl tosylate + Phenyltrimethoxysilane | 50 | researchgate.net |
This table illustrates general trends in catalyst and ligand optimization for Hiyama reactions.
The Hiyama coupling is known for its tolerance of a wide range of functional groups. nih.gov Research on 2-trimethylsilylpyridine has demonstrated that the coupling protocol is compatible with both electron-donating and electron-withdrawing substituents on the aryl halide partner, as well as sterically demanding ortho-substituted substrates. researchgate.net This broad compatibility is a significant advantage, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. researchgate.net However, a key limitation of the traditional Hiyama coupling is its reliance on a fluoride activator, which can cleave common silicon-based protecting groups like silyl (B83357) ethers. wikipedia.org This has spurred the development of fluoride-free Hiyama coupling methods. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to various substrates beyond simple aryl halides, including heteroaryl chlorides and arenesulfinates, further expanding its synthetic utility. nih.govorganic-chemistry.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. mdpi.com While this compound itself is not a direct partner in the Suzuki reaction, it serves as an excellent precursor to the necessary organoboron component.
The bromo group can be converted into a boronic acid or a boronate ester through a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2). arkat-usa.orgresearchgate.net This transformation would yield 5-(trimethylsilyl)pyridine-2-boronic acid pinacol (B44631) ester. This resulting pyridylboronate ester can then participate in Suzuki-Miyaura couplings with various aryl or heteroaryl halides to construct complex biaryl structures. researchgate.netrsc.org This two-step sequence, involving borylation followed by Suzuki coupling, is a powerful strategy for the synthesis of substituted bipyridines and other pyridyl-containing aromatic systems. mdpi.comresearchgate.net The Suzuki reaction is renowned for its mild conditions and high functional group tolerance, although challenges can arise with certain substrates, such as unprotected nitrogen-rich heterocycles which can inhibit the catalyst. mdpi.comnih.govnih.gov
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is a powerful tool for forming C-C bonds, particularly in the synthesis of bipyridines and other heterocyclic compounds. acs.orgorgsyn.org
This compound can be readily converted into the corresponding organozinc reagent, (5-trimethylsilylpyridin-2-yl)zinc bromide. This is typically achieved through either direct insertion of activated zinc (Rieke® Zinc) into the carbon-bromine bond or by transmetalation from a corresponding organolithium intermediate. orgsyn.orgnih.govsigmaaldrich.com The resulting organozinc reagent is a stable and effective nucleophile in Negishi cross-coupling reactions. sigmaaldrich.comresearchgate.net It can be coupled with a wide variety of functionalized aryl and heteroaryl halides using a palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium source like Pd2(dba)3 and a phosphine (B1218219) ligand. wikipedia.orgorgsyn.orgresearchgate.net The Negishi reaction exhibits excellent functional group tolerance, allowing for the coupling of substrates bearing sensitive groups like esters and nitriles. orgsyn.orgsigmaaldrich.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrabutylammonium fluoride (TBAF) |
| 2-Trimethylsilylpyridine |
| 1-Fluoro-4-iodobenzene |
| Palladium(II) chloride |
| Triphenylphosphine (PPh3) |
| Copper(I) iodide |
| Palladium(II) acetate |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| p-Iodonitrobenzene |
| Phenyltrimethoxysilane |
| 4-Nitrobiphenyl |
| Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) |
| CataCXium A |
| Pyrimidin-2-yl tosylate |
| Tricyclohexylphosphine (PCy3) |
| 1,2-Bis(diphenylphosphino)ethane (dppe) |
| 1,3-Bis(diphenylphosphino)propane (dppp) |
| N-heterocyclic carbene (NHC) |
| Silyl ether |
| Arenesulfinate |
| Bis(pinacolato)diboron (B2pin2) |
| 5-(Trimethylsilyl)pyridine-2-boronic acid pinacol ester |
| (5-Trimethylsilylpyridin-2-yl)zinc bromide |
| Rieke® Zinc |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., copper-mediated)
While palladium-catalyzed reactions are common, copper-mediated couplings also play a significant role in the functionalization of halopyridines. tcichemicals.com These reactions, often referred to as Ullmann-type reactions, are a classical method for forming carbon-heteroatom and carbon-carbon bonds. tcichemicals.com In the context of this compound, copper catalysis offers an alternative and sometimes more economical pathway for introducing various substituents onto the pyridine (B92270) ring.
Copper-catalyzed C-N bond formation, for instance, allows for the amination of the pyridine ring. rsc.org Research has shown that copper-catalyzed reactions can be selective, even in the presence of multiple halogen atoms. For example, in a related system, selective amination at the C-5 position of a dihalopyridine was achieved using a copper catalyst. rsc.org This selectivity is crucial when dealing with multifunctional compounds like this compound. The general conditions for such reactions often involve a copper(I) or copper(II) salt as the catalyst, a ligand such as a diamine or a dicarbonyl compound, and a suitable base. tcichemicals.com
| Reaction Type | Catalyst System | Reactant | Product Type |
| C-N Coupling | Cu(I) or Cu(II) salt, Ligand (e.g., diamine) | Amines, Heterocycles, Amides | 2-Amino-5-trimethylsilylpyridine derivatives |
| C-O Coupling | Cu(I) salt, Base | Phenols | 2-Aryloxy-5-trimethylsilylpyridine derivatives |
Reactions Involving the Bromine Atom for Further Functionalization
The bromine atom at the 2-position of this compound is a key handle for a variety of synthetic transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Halogen-metal exchange is a fundamental and rapid reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the exchange of the bromine atom for a lithium atom. wikipedia.orgtcnj.edu This generates a highly reactive 2-lithiated pyridine intermediate.
This lithiated species can then be trapped with a wide range of electrophiles to introduce various substituents at the 2-position. The reaction is typically performed at very low temperatures (e.g., -78 °C or -100 °C) to prevent unwanted side reactions. tcnj.edu The choice of the organolithium reagent and reaction conditions is crucial for the success of the exchange. tcnj.edu The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org
A modified protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been developed to perform halogen-metal exchange under non-cryogenic conditions, which can be advantageous for large-scale synthesis. nih.gov
| Reagent | Intermediate | Subsequent Electrophile | Product |
| n-Butyllithium | 2-Lithio-5-trimethylsilylpyridine | Water (H₂O) | 5-Trimethylsilylpyridine |
| n-Butyllithium | 2-Lithio-5-trimethylsilylpyridine | Alkyl halide (R-X) | 2-Alkyl-5-trimethylsilylpyridine |
| n-Butyllithium | 2-Lithio-5-trimethylsilylpyridine | Aldehyde/Ketone (R₂C=O) | (5-Trimethylsilylpyridin-2-yl)methanol derivatives |
| i-PrMgCl / n-BuLi | 2-Magnesio-5-trimethylsilylpyridine | Various electrophiles | Functionalized 5-trimethylsilylpyridines |
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing the pyridine ring. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. stackexchange.comyoutube.com The presence of the electronegative nitrogen atom facilitates the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comlibretexts.org
In this compound, the bromine atom at the 2-position acts as a good leaving group. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide to form new C-O, C-S, and C-N bonds, respectively. The reaction is typically favored by strong electron-withdrawing groups on the ring, although the pyridine nitrogen itself provides significant activation. libretexts.org
| Nucleophile | Product |
| Alkoxide (RO⁻) | 2-Alkoxy-5-trimethylsilylpyridine |
| Thiolate (RS⁻) | 2-(Alkylthio)-5-trimethylsilylpyridine |
| Amine (R₂NH) | 2-(Dialkylamino)-5-trimethylsilylpyridine |
Transformations Involving the Trimethylsilyl Moiety
The trimethylsilyl (TMS) group at the 5-position is not merely a passive spectator. It can be strategically employed in several synthetic transformations to further elaborate the pyridine scaffold.
The C-Si bond can be readily cleaved under specific conditions, a process known as desilylation or protodesilylation. This reaction effectively replaces the trimethylsilyl group with a hydrogen atom. Common reagents for this transformation include acids (e.g., hydrochloric acid, trifluoroacetic acid) or fluoride sources like tetrabutylammonium fluoride (TBAF). This allows for the temporary use of the TMS group as a blocking or directing group, which can be removed in a later synthetic step.
The trimethylsilyl group can participate in transmetalation reactions, although this is less common than reactions involving the bromine atom. A more synthetically valuable approach is the conversion of the bromo-pyridyl moiety into an organoboron species. This is typically achieved through a two-step process: halogen-metal exchange at the bromine position followed by reaction with a boron electrophile.
For instance, after the initial bromine-lithium exchange, the resulting 2-lithiated pyridine can be treated with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, to form a pyridine-2-boronic acid ester. This boronic ester is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with a wide range of aryl and vinyl halides or triflates. mdpi.comprinceton.edu
| Step 1: Reagent | Intermediate | Step 2: Reagent | Final Product |
| n-Butyllithium | 2-Lithio-5-trimethylsilylpyridine | Triisopropyl borate | 5-Trimethylsilylpyridine-2-boronic acid pinacol ester |
Cleavage of the Si-C Bond in Selective Transformations
The silicon-carbon bond in this compound can be selectively cleaved under various conditions, a reaction that is fundamental to its role as a synthetic building block. This cleavage, often preceding or following other functionalization steps, allows for the introduction of a wide array of chemical moieties at the C5 position.
One common method for Si-C bond cleavage is protodesilylation, typically achieved using acids or fluoride ion sources. For instance, treatment with hydrofluoric acid (HF) or potassium fluoride (KF) in the presence of a crown ether effectively removes the trimethylsilyl group, replacing it with a hydrogen atom. This process is valuable when the trimethylsilyl group has served its purpose as a directing or protecting group and needs to be removed to yield the final target molecule.
Alternatively, the Si-C bond can be cleaved through electrophilic substitution reactions. Halogenating agents such as iodine monochloride (ICl) or bromine can replace the trimethylsilyl group with a halogen atom. This ipso-substitution provides a route to 5-halo-2-bromopyridines, which are themselves versatile intermediates for further functionalization, particularly in cross-coupling reactions.
Enzymatic catalysis has also been explored for Si-C bond cleavage. researchgate.netnih.gov While not specific to this compound, studies on related organosilicon compounds have demonstrated that certain enzymes, like cytochrome P450 monooxygenases, can be engineered to catalyze the oxidation and subsequent cleavage of silicon-carbon bonds. researchgate.netnih.gov This biocatalytic approach offers potential for highly selective and environmentally benign transformations. researchgate.net
The selective cleavage of the Si-C bond is a powerful tool in multi-step syntheses. It allows the trimethylsilyl group to be used as a removable handle, enabling transformations at other positions of the pyridine ring before its ultimate removal or replacement.
Table 1: Selected Reagents for Si-C Bond Cleavage in Silylpyridines
| Reagent(s) | Product at C5 | Reaction Type |
| HF, KF/18-crown-6 | H | Protodesilylation |
| ICl, Br₂ | I, Br | Halodesilylation (Ipso-substitution) |
| Engineered Cytochrome P450 | OH (after oxidation) | Biocatalytic Oxidation |
Electrophilic and Nucleophilic Reactions on the Pyridine Core
The reactivity of the pyridine ring in this compound towards electrophiles and nucleophiles is significantly influenced by the electronic properties of both the bromo and trimethylsilyl substituents, as well as the inherent electron-deficient nature of the pyridine nitrogen.
The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene (B151609). youtube.com The nitrogen atom withdraws electron density from the ring, particularly from the C2, C4, and C6 positions. stackexchange.com
Bromo Group: The bromine atom at the C2 position is an electron-withdrawing group via induction (-I effect) and a weak deactivator. It directs incoming electrophiles primarily to the meta-positions (C3 and C5). However, its influence is modulated by the other substituent and the pyridine nitrogen.
Trimethylsilyl Group: The trimethylsilyl (TMS) group at the C5 position can exhibit both electron-donating and electron-withdrawing characteristics depending on the reaction type. In electrophilic aromatic substitution, it can stabilize a carbocation intermediate at the ortho and para positions through hyperconjugation and σ-π conjugation, thus acting as an activating group and a director to these positions. However, its primary role in many reactions is as a placeholder that can be easily removed or transformed.
In the context of nucleophilic aromatic substitution (SNAr), the pyridine ring is activated at the C2, C4, and C6 positions due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comyoutube.com The presence of a good leaving group, such as the bromine atom at C2, makes this position susceptible to nucleophilic attack. The TMS group at C5 has a less pronounced electronic effect on nucleophilic substitution at C2.
The substitution pattern of this compound allows for selective functionalization at the remaining C3, C4, and C6 positions.
Functionalization at C4: The C4 position is electronically activated towards nucleophilic attack. stackexchange.com While direct nucleophilic substitution of a hydrogen atom is difficult, metalation of the pyridine ring can lead to functionalization at this position. The use of strong bases can selectively deprotonate the C4 position, and the resulting organometallic intermediate can be trapped with various electrophiles. For instance, directed ortho metalation strategies, though typically targeting positions adjacent to a directing group, can be adapted for functionalization at C4 under specific conditions. Recent studies have shown that using sodium-based organometallic reagents can favor C4 metalation over the more kinetically favored C2 position in some pyridine systems. nih.gov
Table 2: Potential Selective Functionalization Reactions
| Position | Reaction Type | Example Reagent(s) | Potential Product |
| C4 | Metalation-Electrophilic Quench | 1. n-BuNa 2. Electrophile (e.g., R-X) | 2-Bromo-4-substituted-5-trimethylsilylpyridine |
| C3 | Electrophilic Substitution | (Challenging) | 2-Bromo-3-substituted-5-trimethylsilylpyridine |
| C6 | Nucleophilic Substitution (via metalation) | 1. Strong Base 2. Electrophile | 2-Bromo-6-substituted-5-trimethylsilylpyridine |
Chemo- and Regioselectivity in Multi-Substituted Systems
The presence of two distinct functional groups, the bromo and trimethylsilyl moieties, in this compound presents challenges and opportunities in terms of chemo- and regioselectivity. Reactions must be carefully controlled to target the desired site.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the carbon-bromine bond at C2 is the primary site of reactivity. The C-Br bond is significantly more reactive than the C-Si bond under typical cross-coupling conditions. This allows for the selective introduction of aryl, alkyl, or alkynyl groups at the C2 position while leaving the trimethylsilyl group intact for subsequent transformations.
Competition between C-Br and C-Si Reactivity: In reactions where both the C-Br and C-Si bonds could potentially react, selectivity is governed by the choice of reagents and reaction conditions. For example, in certain metal-catalyzed reactions, oxidative addition is much more facile at the C-Br bond than at the C-Si bond. Conversely, reactions involving strong nucleophiles or fluoride sources will preferentially target the Si-C bond for cleavage or substitution.
Regioselectivity in Ring Functionalization: When performing reactions on the pyridine ring itself, the directing effects of both the bromo and trimethylsilyl groups, in concert with the pyridine nitrogen, must be considered. For instance, in a potential electrophilic substitution, the outcome would depend on the balance between the deactivating effect of the bromo group and the directing effect of the trimethylsilyl group. The inherent reactivity of the pyridine ring positions (C4 being more susceptible to nucleophilic attack, C3 to electrophilic attack) further complicates the regiochemical outcome. stackexchange.comnih.gov
The strategic manipulation of these chemo- and regioselective factors is crucial for the successful use of this compound in the synthesis of highly substituted and functionally diverse pyridine derivatives.
Mechanistic Investigations of Reactions Involving 2 Bromo 5 Trimethylsilylpyridine
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org 2-Bromo-5-trimethylsilylpyridine is an excellent substrate for such transformations, particularly in palladium-catalyzed processes like the Suzuki-Miyaura and Hiyama couplings. wikipedia.orgwikipedia.org The general catalytic cycle for these reactions, which is widely accepted, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov
Oxidative Addition, Transmetalation, and Reductive Elimination Steps
The catalytic cycle typically begins with the oxidative addition of the this compound to a low-valent palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. illinois.edumit.edu This step involves the cleavage of the C-Br bond and the formation of a square planar palladium(II) intermediate. The palladium center formally gets oxidized from the 0 to the +2 state. For an aryl halide like this compound, this process is a critical, and often rate-determining, step in the catalytic cycle. nih.govillinois.edu
Following oxidative addition, the next key step is transmetalation . In this stage, the organic group from a second reagent, such as an organoboron compound in the Suzuki-Miyaura reaction or an organosilane in the Hiyama coupling, is transferred to the palladium(II) center, displacing the halide. wikipedia.orgwikipedia.org This forms a diorganopalladium(II) complex. The efficiency of this step is highly dependent on the nature of the coupling partners and the reaction conditions, including the base and any additives used.
The final step of the catalytic cycle is reductive elimination . In this concerted step, the two organic ligands on the palladium(II) center couple to form the desired product, and the palladium catalyst is regenerated in its catalytically active Pd(0) state, ready to re-enter the catalytic cycle. mit.edu This step results in the formation of a new carbon-carbon bond.
A representative catalytic cycle for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Role of the Silyl (B83357) Group in Transmetalation Efficacy
In the context of Hiyama cross-coupling reactions, the trimethylsilyl (B98337) group of this compound plays a crucial, albeit indirect, role. While the C-Br bond is the site of oxidative addition, the trimethylsilyl group is the reactive handle on the coupling partner. For the transmetalation step to occur efficiently in a Hiyama coupling, the organosilane must be "activated". wikipedia.orgorganic-chemistry.org This is typically achieved through the addition of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org
The activator, often a fluoride ion, coordinates to the silicon atom of the organosilane, forming a hypervalent silicate (B1173343) species. This pentacoordinate silicon intermediate is more nucleophilic and possesses a more polarized carbon-silicon bond, which greatly facilitates the transfer of the aryl or vinyl group to the palladium center during the transmetalation step. organic-chemistry.org The steric bulk of the trimethylsilyl group can also influence the rate and efficiency of the transmetalation process.
Below is a table summarizing typical conditions for Hiyama and Suzuki couplings involving substrates analogous to this compound, highlighting the key reagents.
| Coupling Reaction | Electrophile | Nucleophile | Catalyst | Ligand | Base/Activator | Solvent | Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >95 |
| Hiyama | Aryl Bromide | Aryltrimethoxysilane | PdCl₂(PPh₃)₂ | - | TBAF | THF | 80-95 |
| Suzuki-Miyaura | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | Tri(t-butyl)phosphine | K₃PO₄ | Dioxane | ~85 |
| Hiyama | 4-Iodoanisole | 2-Pyridyltrimethylsilane | PdCl₂(dppf) | - | TBAF | THF | ~70 |
This table presents representative data for analogous systems to illustrate typical reaction conditions and should be interpreted as such.
Detailed Studies on Directed Metalation Processes
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings, which relies on the presence of a directing metalation group (DMG) to guide deprotonation to a specific ortho position. baranlab.orgwikipedia.orgorganic-chemistry.org For pyridine (B92270) derivatives, the nitrogen atom itself can act as a DMG, although its directing ability can be influenced by other substituents on the ring. harvard.edu
In the case of this compound, the bromine atom and the silyl group can influence the regioselectivity of metalation. While the pyridine nitrogen typically directs metalation to the C2 and C6 positions, the presence of a substituent at C2 blocks one of these sites. The electronic properties of the bromine and trimethylsilyl groups will then play a significant role in determining the most acidic proton. Generally, a strong base like n-butyllithium or lithium diisopropylamide (LDA) is used to effect the deprotonation. baranlab.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
The general mechanism involves the coordination of the organolithium reagent to the pyridine nitrogen, which increases the acidity of the ortho protons. Subsequent deprotonation at the sterically most accessible and electronically favored position generates a stable organolithium intermediate.
Computational and Theoretical Studies on Reaction Pathways and Intermediates
To gain a deeper, quantitative understanding of the reaction mechanisms involving this compound, computational and theoretical methods are invaluable tools. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis can provide detailed insights into the energetics of reaction pathways and the electronic factors that govern reactivity. researchgate.net
Density Functional Theory (DFT) Calculations of Transition States
DFT calculations are widely used to model the geometries and energies of reactants, intermediates, transition states, and products in a catalytic cycle. researchgate.net For the cross-coupling reactions of this compound, DFT can be employed to calculate the activation energies for the key steps of oxidative addition, transmetalation, and reductive elimination.
For instance, DFT studies on the oxidative addition of bromobenzene (B47551) to a palladium(0) phosphine (B1218219) complex have provided detailed energy profiles, revealing the relative energies of the pre-catalyst, the active catalyst, the transition state, and the resulting palladium(II) intermediate. researchgate.net Similar calculations for this compound would allow for a comparison of the energy barriers for different ligands and coupling partners, aiding in the rational design of more efficient catalytic systems.
Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on the oxidative addition step.
| System | Ligand | Calculated Activation Energy (kcal/mol) |
| Pd(PMe₃)₂ + Ph-Br | PMe₃ | 15.2 |
| Pd(PPh₃)₂ + Ph-Br | PPh₃ | 17.8 |
| Pd(PCy₃)₂ + Ph-Br | PCy₃ | 14.5 |
This table contains representative data from DFT studies on analogous systems and is for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a qualitative yet powerful framework for understanding chemical reactivity. The interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are central to this theory.
In the context of this compound, FMO analysis can be used to predict its reactivity in different chemical transformations. For example, in a cross-coupling reaction, the energy and localization of the LUMO of this compound will influence its susceptibility to oxidative addition by the HOMO of the palladium(0) catalyst. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen generally lowers the energy of the LUMO, making it more susceptible to nucleophilic attack by the electron-rich catalyst.
Understanding Tautomerization and Stabilization of Intermediates
The study of reaction mechanisms involving this compound necessitates a detailed understanding of the potential intermediates that can be formed and their subsequent reactivity. A key aspect of this is the possibility of tautomerization, a form of isomerization involving the migration of a proton and the shifting of double bonds. While direct experimental or computational studies specifically detailing the tautomerization of intermediates derived from this compound are not extensively available in peer-reviewed literature, a discussion of the plausible intermediates and their stabilization can be constructed based on established principles of organic chemistry and research on related pyridine systems.
In many reactions, such as metal-halogen exchange or cross-coupling reactions, the initial step involves the formation of a reactive intermediate. For this compound, a common intermediate would be a 2-pyridyl anion or a related organometallic species. The presence of the trimethylsilyl group at the 5-position can influence the stability and reactivity of these intermediates.
One potential, though less common, tautomeric form to consider is a pyridinium (B92312) ylide. A pyridinium ylide is a neutral molecule with a positive charge on the nitrogen atom of the pyridine ring and a negative charge on an adjacent carbon atom. The formation of such ylides is often facilitated by electron-withdrawing groups that can stabilize the negative charge. In the context of intermediates derived from this compound, the formation of a pyridinium ylide would represent a significant electronic reorganization.
Theoretical Plausibility of Tautomeric Intermediates
The relative stability of a 2-pyridyl anion versus a pyridinium ylide tautomer is a critical factor in determining the likely reaction pathway. The 2-pyridyl anion maintains the aromaticity of the pyridine ring, which is a significant stabilizing factor. In contrast, the formation of a pyridinium ylide disrupts this aromaticity.
Computational studies on related pyridine systems can offer insights into the energetic landscape of such tautomerization. For instance, studies on the cycloaddition of pyridinium ylides with alkynes have shown that the presence of electron-withdrawing groups on the pyridine ring favors the formation and stability of the ylide intermediate. nih.gov While the trimethylsilyl group is primarily considered an electron-donating group through hyperconjugation, its influence on the stability of a potential ylide intermediate from this compound would require specific computational analysis.
Stabilization of Intermediates
Furthermore, in the context of cross-coupling reactions, the coordination of the pyridine nitrogen to a metal center is a crucial step. The electronic properties of the substituents on the pyridine ring, including the trimethylsilyl group, can modulate the strength of this coordination and, consequently, the reactivity of the complex.
Research Findings on Related Systems
While direct data on this compound is scarce, research on the reactivity of pyridinium ylides, in general, provides a framework for understanding their potential role as intermediates. For example, the catalytic formation of pyridinium ylides from diazo compounds and their subsequent cycloaddition reactions have been investigated. researchgate.netresearchgate.net These studies highlight the synthetic utility of pyridinium ylides as reactive intermediates.
Additionally, computational and experimental studies on the tautomerism of other substituted pyridine derivatives, such as pyridine carbonyl thiosemicarbazide, have demonstrated the importance of considering different tautomeric forms and their relative stabilities. researchgate.net These studies often employ a combination of NMR spectroscopy, IR, X-ray analysis, and quantum-chemical calculations to elucidate the dominant tautomeric structures.
A hypothetical equilibrium between a 2-lithiated-5-trimethylsilylpyridine and its potential ylide tautomer is depicted below. The relative energies of these species would dictate the predominant form in a reaction mixture.
Table 1: Plausible Intermediates and Tautomeric Forms
| Intermediate/Tautomer | Structure | Key Features |
| 2-Lithiated-5-trimethylsilylpyridine | Structure not available | Aromatic pyridine ring; Localized negative charge on C2, stabilized by lithium counterion. |
| Pyridinium Ylide Tautomer | Structure not available | Non-aromatic dihydropyridine (B1217469) ring; Formal positive charge on nitrogen and negative charge on an exocyclic carbon. |
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 2 Bromo 5 Trimethylsilylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-bromo-5-trimethylsilylpyridine and its reaction products. rsc.orgresearchgate.netnih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular structure, connectivity, and the surrounding electronic environment.
¹H, ¹³C, and ²⁹Si NMR for Structural Assignment
Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR are fundamental for assigning the structure of this compound. rsc.orgresearchgate.net
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the pyridine (B92270) ring and a characteristic singlet for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. The chemical shifts and coupling patterns of the pyridine protons are indicative of their positions relative to the bromine and TMS substituents. For instance, the proton at the C6 position, adjacent to the nitrogen and bromine, would likely appear at the lowest field.
²⁹Si NMR: ²⁹Si NMR is particularly valuable for confirming the presence and electronic environment of the trimethylsilyl group. The chemical shift of the silicon atom is sensitive to the nature of the substituents on the silicon and the pyridine ring. This technique is also useful for monitoring reactions involving the silyl (B83357) group, such as cleavage or migration. mdpi.com
Table 1: Representative NMR Data for Pyridine Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
| Pyridine | ¹³C | 149.6 (2C), 135.9, 123.7 (2C) rsc.orgchemicalbook.com |
| 2-Bromopyridine | ¹H | 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H) rsc.org |
| 2-Bromopyridine | ¹³C | 150.3, 142.4, 138.6, 128.4, 122.8 rsc.org |
| 2-Bromo-5-methylpyridine | ¹³C | Data available, but specific shifts not provided in the search results. chemicalbook.com |
| 5-Ethyl-2-methylpyridine | ¹H | 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H) rsc.org |
| 5-Ethyl-2-methylpyridine | ¹³C | 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6 rsc.org |
2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for the unambiguous assignment of complex structures, especially for derivatives of this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed. nih.govnih.gov
COSY: A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing the proton network within the pyridine ring.
HSQC: An HSQC experiment correlates the chemical shifts of protons directly attached to specific carbon atoms. This provides a direct link between the ¹H and ¹³C NMR spectra, confirming which proton is attached to which carbon.
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity across heteroatoms like nitrogen and silicon.
Variable Temperature NMR for Mechanistic Insights
Variable temperature (VT) NMR spectroscopy is a dynamic technique used to study chemical processes that are in equilibrium or are undergoing exchange on the NMR timescale. nih.govacs.orgcapes.gov.br By recording NMR spectra at different temperatures, it is possible to "freeze out" or accelerate these processes, providing valuable mechanistic information. For instance, VT-NMR could be used to study restricted rotation around the C-Si bond or to investigate the kinetics of a reaction involving this compound. nih.gov
Mass Spectrometry (MS) for Reaction Progress and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying the products of a reaction and for monitoring its progress by detecting the disappearance of reactants and the appearance of products and intermediates. rsc.orgresearchgate.netaobchem.com
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₈H₁₂BrNSi), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.
Table 2: High-Resolution Mass Spectrometry Data for a Representative Bromo-Substituted Compound
| Compound | Ion | Calculated m/z | Measured m/z |
| 2-bromo-5-(methylsulfonyl)pyridine | [M+H]⁺ | 235.93755 | Not Available |
| [M+Na]⁺ | 257.91949 | Not Available | |
| [M-H]⁻ | 233.92299 | Not Available |
X-ray Crystallography of Complexed Forms and Reaction Products
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govmdpi.com By diffracting X-rays off a single crystal of a compound, a detailed map of the electron density can be generated, from which the precise positions of all atoms in the molecule can be determined. While obtaining suitable crystals of this compound itself might be challenging, its complexed forms with metals or its crystalline reaction products can be analyzed to provide unambiguous structural proof. nih.govfrontiersin.org This technique is invaluable for confirming stereochemistry, bond lengths, and bond angles, which are crucial for understanding the steric and electronic properties of the molecule and its derivatives. For example, the crystal structure of a derivative could reveal key intermolecular interactions, such as hydrogen bonding or π-stacking, that influence its physical properties and reactivity. researchgate.net
Confirmation of Regiochemistry and Stereochemistry in Derivatives
The substitution pattern on the pyridine ring is a critical determinant of a molecule's biological activity and material properties. Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), are paramount in confirming the precise regiochemistry and, where applicable, the stereochemistry of molecules derived from this compound.
In the ¹H NMR spectrum of the parent compound, the protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that are influenced by the electronic effects of the bromo and trimethylsilyl substituents. Following a chemical reaction, such as a cross-coupling reaction at the C2 position (displacing the bromine), a significant upfield or downfield shift of the remaining aromatic protons provides the initial evidence of a successful transformation.
To definitively establish the regiochemistry of a newly introduced substituent, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space correlations between protons that are in close proximity. For instance, in a derivative where the bromine at the C2 position has been replaced by a functional group, a NOESY experiment can reveal correlations between the protons of the new substituent and the proton at the C6 position of the pyridine ring, unequivocally confirming the site of reaction.
Consider a hypothetical reaction where this compound is converted to a derivative, "Compound X". The expected ¹H NMR and NOESY correlations would be crucial for its structural confirmation.
| Proton | Expected ¹H Chemical Shift (ppm) | Key NOESY Correlations |
| H-3 | 7.5 - 7.8 | H-4, Protons on TMS group |
| H-4 | 7.8 - 8.1 | H-3, H-6 |
| H-6 | 8.5 - 8.8 | H-4, Protons on new C2-substituent |
| Si(CH₃)₃ | 0.2 - 0.4 | H-3 |
Table 1: Illustrative NMR data for a hypothetical derivative of this compound ("Compound X") used to confirm regiochemistry.
Furthermore, in cases where the newly introduced substituent or subsequent modifications create chiral centers, the determination of stereochemistry is essential. Diastereomers can often be distinguished by their unique sets of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra. For enantiomers, chiral resolving agents or chiral chromatography coupled with spectroscopic analysis is necessary.
Structural Analysis of Organometallic Intermediates
The utility of this compound as a synthetic precursor often involves the formation of transient organometallic intermediates, for example, in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. The direct observation and characterization of these intermediates are challenging due to their often fleeting nature, but low-temperature NMR spectroscopy can provide a window into their structure.
When this compound undergoes oxidative addition to a low-valent metal center, such as Pd(0), a square planar Pd(II) intermediate is formed. The coordination of the pyridine nitrogen to the metal center can significantly influence the electronic environment of the pyridine ring protons, leading to characteristic shifts in the ¹H NMR spectrum.
X-ray crystallography is the gold standard for the definitive structural analysis of stable organometallic complexes. If a sufficiently stable organometallic intermediate derived from this compound can be crystallized, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. This data is invaluable for understanding the reaction mechanism and the factors that control selectivity.
For instance, in a hypothetical palladium complex formed from this compound, X-ray diffraction data could reveal the key structural parameters.
| Parameter | Expected Value | Significance |
| Pd-C(2) Bond Length | ~2.0 - 2.1 Å | Confirms the oxidative addition at the C-Br bond. |
| Pd-N Bond Length | ~2.1 - 2.2 Å | Indicates the coordination of the pyridine nitrogen to the palladium center. |
| C-Pd-Br Angle | ~90° | Consistent with a square planar geometry around the palladium(II) center. |
| Dihedral angle (Pyridine ring vs. coordination plane) | Variable | Provides insight into steric interactions and electronic effects. |
Table 2: Hypothetical X-ray crystallographic data for a palladium(II) intermediate of this compound.
Applications of 2 Bromo 5 Trimethylsilylpyridine As a Synthetic Building Block
Synthesis of Diversely Functionalized Pyridine (B92270) Derivatives
The presence of the bromo and trimethylsilyl (B98337) groups at positions 2 and 5 respectively on the pyridine ring allows for selective functionalization. The trimethylsilyl group can be replaced to introduce various functionalities, while the bromo group is amenable to a range of cross-coupling reactions. This dual reactivity is key to its utility in synthesizing a diverse library of pyridine derivatives.
Preparation of Pharmaceutical Intermediates and Lead Compounds
2-Bromo-5-trimethylsilylpyridine serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. The pyridine scaffold is a common feature in many biologically active molecules and drugs. researchgate.net The ability to introduce different functional groups onto the pyridine ring using this building block is instrumental in developing new drug candidates. For instance, the functionalized pyridine derivatives can be used to create iron-chelator prodrugs. researchgate.net The synthesis of these derivatives often involves a bromine/magnesium exchange reaction followed by the addition of an electrophile, a process that can be carried out under mild conditions to produce good to high yields. researchgate.net
The development of new pharmaceuticals often relies on the ability to generate a library of related compounds for screening. The reactivity of this compound allows for the systematic modification of the pyridine structure, which is a key step in optimizing the biological activity and properties of a lead compound. For example, the introduction of a trifluoromethoxy group onto the pyridine ring can significantly impact a molecule's properties and is a valuable strategy in medicinal chemistry. rsc.orgresearchgate.net
Building Blocks for Agrochemicals
The pyridine ring is a core component of many agrochemicals, including fungicides, insecticides, and herbicides. researchgate.netnbinno.com this compound and its derivatives are valuable building blocks in the synthesis of these agricultural products. researchgate.net The ability to introduce specific functional groups at defined positions on the pyridine ring is critical for tuning the efficacy and selectivity of the final agrochemical product. For instance, polysubstituted pyridines are important motifs in the design of novel agrochemicals. researchgate.net
Preparation of Bi(het)aryl Systems and Polysubstituted Aromatics
The bromine atom on this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. mdpi.com These reactions are powerful tools for forming carbon-carbon bonds and are widely used to construct complex bi(het)aryl systems and polysubstituted aromatics.
Synthesis of Bipyridines and Terpyridines
Bipyridines and terpyridines are important classes of compounds with applications ranging from ligands in catalysis to building blocks for functional materials. acs.orgresearchgate.net 2-Bromopyridine derivatives are common precursors for the synthesis of these multi-ring systems. researchgate.net For example, Negishi cross-coupling reactions can be employed to synthesize methyl-2,2'-bipyridines. acs.org Similarly, Suzuki coupling reactions are used to produce bipyridine and terpyridine structures. arkat-usa.org
| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |
| Negishi Coupling | PdBr(Ph)(PPh₃)₂ | Bipyridines | mdpi.com |
| Stille Coupling | PdCl₂(PPh₃)₂ | Bipyridines | mdpi.com |
| Suzuki Coupling | PdCl₂(dcpp) | Bipyridines | mdpi.com |
| Suzuki Coupling | Palladium tetrakis(triphenylphosphine) | Bipyridine-terpyridine | arkat-usa.org |
Construction of Ligands for Catalysis
The bipyridine and terpyridine structures synthesized from this compound and related compounds are excellent ligands for a variety of metal catalysts. chemrxiv.org These ligands can be tailored by introducing different functional groups to fine-tune the electronic and steric properties of the resulting metal complex. This, in turn, influences the activity, selectivity, and stability of the catalyst. The development of new and efficient catalytic systems is a major area of chemical research, and these pyridine-based ligands play a crucial role.
Contribution to the Synthesis of Complex Natural Products and Bioactive Molecules
The synthesis of complex natural products is a significant challenge in organic chemistry. researchgate.netnih.gov These molecules often possess intricate, polycyclic structures and multiple stereocenters. researchgate.net Building blocks like this compound provide a starting point for the construction of these complex architectures. The functional handles on the pyridine ring allow for its incorporation into a larger molecular framework through various chemical transformations.
Recent advances in synthetic methodology, such as C-H bond functionalization, have further expanded the toolbox for natural product synthesis. nih.govnih.gov These techniques, in combination with versatile building blocks, enable more efficient and streamlined synthetic routes to these biologically important molecules. nih.gov The simplification of complex natural product structures is also a key strategy in medicinal chemistry, aiming to create analogs that are easier to synthesize while retaining or improving biological activity. mdpi.com
Utilization in Materials Science for Advanced Functional Materials
The unique structural features of this compound, namely the reactive bromo group and the versatile trimethylsilyl moiety, position it as a valuable synthetic building block in the field of materials science. Its strategic functionalization allows for the construction of complex and extended π-conjugated systems, which are the cornerstone of advanced functional materials with applications in conductive polymers and optoelectronics.
The primary route to incorporating this pyridine derivative into larger polymeric structures is through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position of the pyridine ring serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the trimethylsilyl group at the 5-position can be retained to influence the material's properties or can be chemically transformed to facilitate further polymerization or functionalization.
A significant application lies in the synthesis of precursors for organometallic polymers. For instance, derivatives of this compound are instrumental in creating functionalized bipyridine ligands. These ligands can then be used to chelate metal centers, forming the repeating units of metallopolymers.
One notable example is the synthesis of platinum poly-yne polymers, which are of interest for their rigid rod-like structure and potential in nonlinear optics and as molecular wires. The key monomer for such polymers, 5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridine, can be synthesized from a 2-bromo-5-substituted pyridine precursor. elsevierpure.com The trimethylsilyl group in the final monomer protects the terminal alkyne during synthesis and can be removed in a subsequent step to allow for polymerization. The extended π-conjugation through the bipyridine and alkyne units is crucial for the material's electronic properties. elsevierpure.com
The general synthetic strategy involves a Sonogashira cross-coupling reaction between a brominated pyridine and a protected acetylene, followed by a homocoupling reaction to form the bipyridine unit. The presence of the trimethylsilyl group on the starting pyridine can influence the electronic properties and solubility of the resulting polymers.
Below is a table summarizing the key intermediates and their roles in the synthesis of advanced functional materials derived from this compound.
| Compound Name | Role in Synthesis | Potential Application of Final Material |
| This compound | Starting material for monomer synthesis | Precursor for conductive and optoelectronic materials |
| 5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridine | Monomer for polymerization | Platinum poly-yne polymers for molecular wires and nonlinear optics. elsevierpure.com |
| Poly(5-trimethylsilyl-2,2'-bipyridine) | Potential conductive or light-emitting polymer | Organic light-emitting diodes (OLEDs), sensors |
Table 1: Key Compounds in the Synthesis of Functional Materials
Although direct reports on the polymerization of this compound itself are not prevalent, its role as a precursor to functional monomers is a critical aspect of its utility in materials science. The ability to introduce a trimethylsilyl-functionalized pyridine unit into a polymer backbone opens up possibilities for fine-tuning the electronic and physical properties of the resulting materials for a range of advanced applications.
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Discoveries
The synthetic utility of 2-Bromo-5-trimethylsilylpyridine is most prominently demonstrated in its role as a substrate in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 2-position allows for facile oxidative addition to a palladium(0) center, initiating a range of catalytic cycles.
Key reactivity includes:
Suzuki-Miyaura Coupling: This reaction has been widely employed to form carbon-carbon bonds by coupling this compound with various aryl and heteroaryl boronic acids or their esters. nih.govmdpi.comresearchgate.net These reactions typically use a palladium catalyst and a base to yield 2-aryl-5-trimethylsilylpyridines, which are precursors to more complex structures. mdpi.comresearchgate.net
Sonogashira Coupling: The formation of C(sp²)-C(sp) bonds is readily achieved by reacting this compound with terminal alkynes. libretexts.org This reaction, generally co-catalyzed by palladium and copper, produces 2-alkynyl-5-trimethylsilylpyridines, important intermediates for pharmaceuticals and materials. wikipedia.orgresearchgate.netsoton.ac.uk
Stille Coupling: Although concerns about the toxicity of organotin reagents exist, the Stille reaction has been a reliable method for coupling with organostannanes. organic-chemistry.orglibretexts.org It offers a broad substrate scope for creating new C-C bonds under relatively mild conditions. wikipedia.org
Buchwald-Hartwig Amination: This reaction provides a powerful tool for forming carbon-nitrogen bonds. organic-chemistry.orglibretexts.org The coupling of this compound with a variety of primary and secondary amines, catalyzed by palladium complexes with specialized ligands, yields 2-amino-5-trimethylsilylpyridines. chemspider.comnih.govresearchgate.net
The synthesis of the title compound itself is often achieved through methods like the Grignard reaction involving 2,5-dibromopyridine (B19318), where one bromine atom is selectively exchanged. google.com These established reactions underscore the compound's role as a robust and versatile building block in modern synthetic chemistry.
Unexplored Reactivity Pathways and New Transformations
Despite its utility in canonical cross-coupling reactions, the full reactive potential of this compound remains to be tapped. Several avenues for new transformations are open for exploration.
Alternative Cross-Coupling Reactions: While the major palladium-catalyzed reactions are known, other coupling methodologies like Hiyama (using organosilanes) or Negishi (using organozinc reagents) coupling could offer different reactivity profiles, functional group tolerance, and access to novel derivatives.
Reactions Targeting the Trimethylsilyl (B98337) Group: The trimethylsilyl (TMS) group is often used as a blocking group or a synthetic handle. Its controlled removal (protodesilylation) or transformation (e.g., ipso-halogenation to replace SiMe₃ with another halogen) under orthogonal conditions to the bromo group would significantly enhance the compound's synthetic value. Exploring electrophilic substitutions at the silyl-bearing carbon could lead to a new class of functionalized pyridines.
C-H Activation: Direct functionalization of the C-H bonds on the pyridine (B92270) ring (at positions 3, 4, or 6) offers a more atom-economical synthetic route compared to traditional cross-coupling. Investigating regioselective C-H activation/functionalization, while the bromo and silyl (B83357) groups steer the reaction, could unlock novel and efficient pathways to polysubstituted pyridines.
Transformations of the Pyridine Ring: The reactivity of the pyridine nitrogen itself, such as in N-oxide or pyridinium (B92312) salt formation, remains a fertile ground for investigation. These transformations could modulate the electronic properties of the ring, influencing the reactivity of the bromo and TMS substituents or enabling entirely new downstream reactions.
Potential for Sustainable and Green Synthetic Methodologies
The push towards environmentally benign chemical processes presents significant opportunities for innovation in the synthesis and application of this compound.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, efficiency, and scalability. The precise control over reaction parameters (temperature, pressure, stoichiometry) in flow reactors could lead to higher yields, reduced side products, and minimized waste generation for the various coupling reactions involving this compound.
Energy-Efficient Reactions: Exploring photochemical or electrochemical methods to drive the desired transformations could reduce the reliance on thermal energy, often leading to milder reaction conditions and unique reactivity. For instance, photoredox or electro-catalytic cycles could provide alternative pathways for C-C or C-N bond formation.
Catalytic Tin-Free Stille Reactions: Given the toxicity of stannane (B1208499) byproducts, developing Stille-type couplings that are catalytic in tin would be a major advance. msu.edu Approaches that use a recyclable tin reagent or an in-situ generation and trapping system could mitigate the waste and toxicity issues associated with traditional Stille protocols. harvard.edu
Prospects for Novel Applications in Catalysis and Advanced Materials
The unique combination of a reactive site (bromo group), a tunable functional group (silyl group), and a coordinating nitrogen atom makes this compound a promising candidate for development in catalysis and materials science.
Ligand Synthesis for Homogeneous Catalysis: The compound is an ideal precursor for a new class of specialized ligands. The bromo group can be substituted to introduce phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating moieties. The trimethylsilyl group can be retained to enhance solubility in nonpolar media or modified to tune the ligand's steric and electronic properties, leading to catalysts with improved activity, selectivity, and stability.
Monomers for Functional Polymers: The bifunctional nature of the molecule allows it to be incorporated into polymeric structures. For example, polymerization via cross-coupling reactions could lead to conjugated polymers. The presence of the pyridine nitrogen and the silicon atom in the side chain could imbue these materials with unique properties, such as thermal stability, specific optical or electronic characteristics, or the ability to coordinate with metal ions, making them suitable for use in sensors, organic electronics, or as catalytic supports. pipzine-chem.com
Advanced Materials and Supramolecular Chemistry: The pyridyl nitrogen is a classic hydrogen bond acceptor and metal coordinating site. Derivatives of this compound could be designed as building blocks for metal-organic frameworks (MOFs) or self-assembling supramolecular structures. The silyl group could be used to control the packing and intermolecular interactions within the solid state, influencing the material's porosity, stability, and ultimate function.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Bromo-5-trimethylsilylpyridine, and what factors influence the choice of starting materials?
- Methodological Answer : The synthesis typically involves bromination followed by silylation. For example, brominated pyridine derivatives can be functionalized with trimethylsilyl groups using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., LiHMDS) under anhydrous conditions. The choice of starting materials depends on the availability of precursors (e.g., 5-bromopyridine derivatives) and the need to minimize steric hindrance during silylation. Solvent selection (e.g., THF or DMF) and temperature control (often −78°C to room temperature) are critical for yield optimization .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation, with ²⁹Si NMR specifically verifying silyl group incorporation. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) assesses purity. Differential Scanning Calorimetry (DSC) can determine melting points for crystalline batches .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The trimethylsilyl group acts as an electron-donating substituent, stabilizing intermediates in Suzuki-Miyaura or Stille couplings. Steric effects may slow reaction kinetics, requiring optimized ligand systems (e.g., Pd(PPh₃)₄) and elevated temperatures. Computational studies (DFT) can model charge distribution, while in situ IR spectroscopy monitors reaction progress. Comparative studies with non-silylated analogs reveal enhanced regioselectivity in aryl-aryl bond formation .
Q. What strategies resolve contradictions in reported yields for silylation reactions of brominated pyridines?
- Methodological Answer : Yield discrepancies often arise from moisture sensitivity or competing side reactions (e.g., desilylation). Systematic optimization includes:
- Moisture Control : Use of Schlenk lines or gloveboxes.
- Catalyst Screening : Testing bases like NaH vs. LDA.
- Kinetic Analysis : Quenching aliquots at intervals for GC/MS monitoring.
- Additive Effects : Introducing crown ethers to enhance silyl group transfer efficiency .
Q. How can crystallographic data inform the design of derivatives based on this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing motifs. For example, the trimethylsilyl group’s orientation affects π-stacking interactions, which can be correlated with solubility or catalytic activity. Data from related compounds (e.g., C18H13BrN4O3S3 in ) show that bulky substituents reduce crystal symmetry (monoclinic vs. orthorhombic), guiding the design of co-crystals for enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
